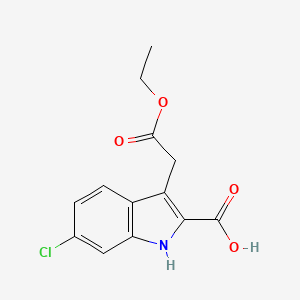

6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid

Vue d'ensemble

Description

6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chloro group at the 6th position, an ethoxy-oxoethyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Chloro Group: Chlorination of the indole core at the 6th position can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.

Ethoxy-Oxoethyl Substitution: The ethoxy-oxoethyl group can be introduced through a nucleophilic substitution reaction using ethyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce the carbonyl group.

Substitution: The chloro group at the 6th position can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LAH) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Oxidized derivatives with higher oxidation states.

Reduction: Reduced derivatives with alcohol or alkane groups.

Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Applications De Recherche Scientifique

Chemistry

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules and pharmaceuticals. It is particularly valuable for developing indole-based derivatives that exhibit diverse biological activities.

Biology

Research indicates potential biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. For example, it demonstrated an IC50 value ranging from 4.0 to 10.0 µM against multiple cancer cell lines, suggesting its potential as a lead compound in oncology.

Medicine

6-Chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid is being explored for therapeutic applications:

- Mechanism of Action : It may inhibit specific enzymes involved in cell proliferation, potentially leading to anticancer effects.

Industry

This compound finds applications in the production of dyes and pigments, showcasing its utility beyond pharmaceuticals.

Case Studies

- Antimicrobial Study : A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.

- Anticancer Evaluation : Research by Liu et al. (2024) focused on the anticancer properties of this compound, revealing its effectiveness against breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Mécanisme D'action

The mechanism of action of 6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloro-1H-indole-2-carboxylic acid: Lacks the ethoxy-oxoethyl group, making it less complex.

3-(2-Ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid: Lacks the chloro group, which may affect its reactivity and biological activity.

6-Chloro-3-(2-oxoethyl)-1H-indole-2-carboxylic acid: Lacks the ethoxy group, which may influence its solubility and chemical properties.

Uniqueness

6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid is unique due to the presence of both the chloro and ethoxy-oxoethyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications.

Activité Biologique

Overview

6-Chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This compound is characterized by a chloro group at the 6th position, an ethoxy-oxoethyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring. Its molecular formula is C₁₃H₁₂ClNO₄, with a molecular weight of approximately 281.69 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it has been suggested that it could inhibit certain enzymes involved in cell proliferation, contributing to its potential anticancer effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Preliminary data suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of this compound have revealed promising results. It appears to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Study : A study demonstrated that this compound inhibited the growth of breast cancer cells with an IC₅₀ value indicating potent activity. The study highlighted its ability to induce apoptosis through mitochondrial pathways .

- Antimicrobial Evaluation : Another research effort assessed its efficacy against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics .

- Neuroprotection : A recent publication focused on its neuroprotective effects in cellular models of neurodegeneration, where it reduced levels of reactive oxygen species (ROS) and improved cell viability under stress conditions .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

6-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4/c1-2-19-11(16)6-9-8-4-3-7(14)5-10(8)15-12(9)13(17)18/h3-5,15H,2,6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFHADLRVPFAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157674 | |

| Record name | SC 50132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132623-16-6 | |

| Record name | SC 50132 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132623166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SC 50132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.